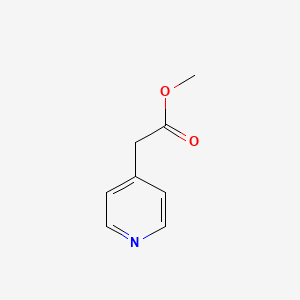

Methyl 4-pyridylacetate

Description

Contextualization within Pyridine (B92270) Derivatives Research

The pyridine ring is a fundamental structural motif found in a vast array of biologically active compounds and natural products. globalresearchonline.net Its presence is associated with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govtandfonline.com Consequently, the synthesis and functionalization of pyridine derivatives remain an area of intense research, driven by the continuous demand for new therapeutic agents and agrochemicals. sciencepublishinggroup.comglobalresearchonline.net

Research in this field often focuses on developing efficient methods for introducing diverse substituents onto the pyridine core, thereby modulating the biological activity and physicochemical properties of the resulting molecules. The adaptability of the pyridine nucleus makes it a preferred scaffold in drug discovery, where even minor structural modifications can lead to significant changes in efficacy and selectivity. enpress-publisher.com The development of novel synthetic protocols, such as multicomponent reactions and C-H functionalization, has further expanded the chemical space accessible from simple pyridine precursors. ijpsonline.combohrium.com

Significance of Methyl 4-pyridylacetate as a Research Scaffold

Within this vibrant research area, this compound serves as a particularly useful research scaffold. Its utility stems from the reactivity of the methylene (B1212753) group adjacent to the pyridine ring and the ester functionality, which allow for a variety of chemical transformations. This enables chemists to use this compound as a starting material to introduce more complex and often biologically important functional groups.

A notable example of its application is in the synthesis of fluorinated pyridine derivatives. The introduction of fluorine atoms or fluorine-containing groups can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Researchers have successfully utilized this compound in decarboxylative fluorination and trifluoromethylthiolation reactions. beilstein-journals.org In these processes, the ester group of this compound is first saponified, and the resulting carboxylate is then replaced with a fluorine atom or a trifluoromethylthio (SCF₃) group.

For instance, this compound has been shown to undergo a one-pot reaction involving saponification followed by decarboxylative trifluoromethylthiolation to yield the corresponding 4-(trifluoromethylthio)pyridine (B1315445) derivative. beilstein-journals.org This transformation highlights the role of this compound as a convenient precursor for installing the valuable trifluoromethylthio group, which is known to improve the pharmacokinetic properties of bioactive molecules.

Table 2: Application of this compound in Decarboxylative Trifluoromethylthiolation

| Substrate | Product | Yield |

|---|

Beyond fluorination reactions, the reactive methylene group of this compound can participate in a range of condensation and alkylation reactions, providing access to a wider library of substituted pyridine derivatives for screening in drug discovery programs. Its utility as a versatile building block solidifies the importance of this compound in the ongoing quest for novel and improved chemical entities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-pyridin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKQLMMQYVXILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183945 | |

| Record name | Methyl 4-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29800-89-3 | |

| Record name | 4-Pyridineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29800-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Pyridylacetate and Its Derivatives

Esterification Strategies

Esterification represents the most direct and conventional approach to synthesizing methyl 4-pyridylacetate from its corresponding carboxylic acid, 4-pyridylacetic acid. This transformation is typically achieved by reacting the acid with methanol (B129727) in the presence of a catalyst.

Acid-Catalyzed Esterification (e.g., sulfuric acid, hydrochloric acid)

The Fischer-Speier esterification is a widely employed method that utilizes a strong acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of this compound, 4-pyridylacetic acid is treated with an excess of methanol, which acts as both the reactant and the solvent, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comjk-sci.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comjk-sci.com Subsequently, the nucleophilic oxygen of methanol attacks this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.org After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product, this compound. organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, a large excess of methanol is often used, or the water formed during the reaction is removed. jk-sci.comlibretexts.org

| Carboxylic Acid | Alcohol | Acid Catalyst | Key Features |

|---|---|---|---|

| 4-Pyridylacetic acid | Methanol | Sulfuric acid (H₂SO₄) | Equilibrium-driven reaction; excess alcohol used to maximize yield. libretexts.org |

| 4-Pyridylacetic acid | Methanol | Hydrochloric acid (HCl) | Common and effective catalyst for Fischer esterification. masterorganicchemistry.com |

Multi-Component Synthesis Approaches

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules, including derivatives of pyridylacetic acid. nih.govresearchgate.net These reactions are advantageous as they can rapidly generate molecular diversity from simple precursors. nih.govscispace.comacs.org

One notable approach involves a three-component synthesis of substituted pyridylacetic acid derivatives. nih.govacs.orgresearchgate.net This strategy utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles in a substitution reaction with activated pyridine-N-oxides. The resulting intermediate then serves as an electrophile for various nucleophiles, triggering a ring-opening and decarboxylation cascade to yield the desired pyridylacetic acid derivatives. nih.govacs.orgwhiterose.ac.uk This method provides a versatile pathway to a range of substituted products. nih.govresearchgate.netresearchgate.net

Another example is the Hantzsch pyridine (B92270) synthesis, a classic MCR that can be adapted to produce substituted pyridine derivatives. mdpi.com While the traditional Hantzsch reaction typically yields dihydropyridines, subsequent oxidation can lead to the aromatic pyridine core. bohrium.comacsgcipr.orgmagritek.com By carefully selecting the starting components, this method can be tailored to produce precursors for pyridylacetate derivatives.

| Reaction Type | Key Reactants | Product Class | Advantages |

|---|---|---|---|

| Three-Component Reaction | Pyridine-N-oxide, Meldrum's acid derivative, Nucleophile | Substituted Pyridylacetic Acid Derivatives | High efficiency, operational simplicity, broad substrate scope. nih.govacs.org |

| Hantzsch-type Synthesis | β-ketoester, Aldehyde, Ammonia (B1221849) source | Substituted (Di)hydropyridines | Builds the pyridine ring; can be followed by oxidation and functional group manipulation. mdpi.comacsgcipr.org |

Deprotonation Techniques for Picolinate Formation

The methylene (B1212753) bridge (α-carbon) of this compound is acidic and can be deprotonated by a strong base to form a nucleophilic enolate. This enolate is a key intermediate for introducing various substituents at the α-position through reactions with electrophiles.

Utilizing Organometallic Reagents (e.g., n-butyllithium)

Organometallic reagents, particularly organolithium compounds like n-butyllithium (n-BuLi), are powerful bases capable of deprotonating the α-carbon of esters to form lithium enolates. uniurb.itresearchgate.netnih.gov The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF) to prevent side reactions. reddit.com

The resulting enolate of this compound is a potent nucleophile. libretexts.org It can readily participate in SN2 reactions with a variety of electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds at the α-position. pressbooks.publibretexts.org This two-step sequence of deprotonation followed by alkylation is a fundamental strategy for the synthesis of α-substituted derivatives of this compound. libretexts.org The choice of the base is crucial; while strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred to minimize attack at the ester carbonyl, n-BuLi can also be effective, especially when side reactions are controlled by low temperatures. youtube.com

| Substrate | Organometallic Reagent | Intermediate | Subsequent Reaction |

|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) | Lithium enolate | Alkylation with alkyl halides (SN2). libretexts.orglibretexts.org |

| This compound | Lithium diisopropylamide (LDA) | Lithium enolate | Reaction with various electrophiles (e.g., aldehydes, ketones). youtube.com |

Advanced Synthetic Transformations Involving this compound

Beyond its direct synthesis and α-functionalization, this compound and its parent acid are valuable precursors in more advanced synthetic transformations, such as decarboxylative functionalization.

Decarboxylative Functionalization Strategies

Decarboxylative functionalization involves the replacement of a carboxylic acid group with a new substituent. researchgate.net This strategy is particularly useful as carboxylic acids are readily available and often serve as traceless activating groups. nih.gov While 2- and 4-pyridylacetic acids are known to be prone to decarboxylation, this property can be harnessed for synthetic advantage under controlled conditions. scispace.com

For instance, decarboxylative coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. In some methodologies, the pyridylacetic acid moiety is first converted to a more reactive species. researchgate.net For example, the formation of lithium 2-pyridylacetates, followed by treatment with an electrophilic fluorinating agent, can lead to decarboxylative fluorination. researchgate.net Similarly, transition metal-catalyzed decarboxylative cross-coupling reactions represent a powerful tool. A rhodium(III)-catalyzed decarboxylative coupling of acrylic acids has been developed to produce substituted pyridines, where the carboxylic acid acts as a traceless directing group. nih.gov These advanced methods highlight the utility of the pyridylacetic acid scaffold in constructing complex pyridine-containing molecules. nih.gov

| Strategy | Precursor | Key Reagent/Catalyst | Transformation |

|---|---|---|---|

| Decarboxylative Fluorination | Lithium 2-pyridylacetate | Electrophilic Fluorinating Agent | Replacement of the carboxylic group with fluorine. researchgate.net |

| Rhodium-Catalyzed Decarboxylative Coupling | α,β-Unsaturated carboxylic acids | Rh(III) catalyst | Formation of substituted pyridines. nih.gov |

| Three-Component Arylation/Decarboxylative Substitution | Pyridine-N-oxide, Meldrum's acid derivative | Various nucleophiles | Synthesis of substituted pyridylacetic acid derivatives via a decarboxylative step. nih.govacs.org |

Reactions with Dichloroketene and Amine N-Oxides

A convenient three-component synthesis of substituted pyridylacetic acid derivatives has been reported that utilizes pyridine-N-oxides as starting materials. nih.gov This approach centers on the dual reactivity of Meldrum's acid derivatives, which initially act as nucleophiles to perform substitution on activated pyridine-N-oxides, and then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation. nih.gov This method allows for the synthesis of a variety of pyridylacetic acid esters and amides by varying the final nucleophile. nih.gov For instance, activation of 4-methylpyridine-N-oxide with tosyl chloride, followed by substitution with a Meldrum's acid derivative and subsequent reaction with an alcohol or amine, yields the corresponding ester or amide of 4-pyridylacetic acid. nih.gov This highlights a synthetic route to derivatives of this compound that proceeds via the corresponding N-oxide.

Catalytic Oxidation of Pyridine Moieties (e.g., 4-methylpyridine (B42270) to isonicotinic acid)

This compound is typically synthesized from isonicotinic acid, which is commercially produced by the oxidation of 4-methylpyridine (also known as 4-picoline). ijcce.ac.irijcce.ac.irresearchgate.netmdpi.comresearchgate.net The gas-phase catalytic oxidation of 4-methylpyridine over vanadium-based catalysts is an efficient method for producing isonicotinic acid. ijcce.ac.irijcce.ac.irresearchgate.netmdpi.com Vanadium pentoxide (V2O5), often modified with other metal oxides such as titanium dioxide (TiO2) and tin dioxide (SnO2), is a commonly used catalyst for this process. ijcce.ac.irijcce.ac.irresearchgate.net The addition of promoters can enhance the catalyst's activity and selectivity, leading to higher yields of isonicotinic acid and its precursor, pyridine-4-carbaldehyde, at lower temperatures. ijcce.ac.irijcce.ac.irresearchgate.net The mechanism is believed to involve the activation of the methyl group of 4-methylpyridine on the catalyst surface. ijcce.ac.irresearchgate.net

| Catalyst | Temperature (°C) | Conversion of 4-methylpyridine (%) | Yield of Isonicotinic Acid (%) |

| V2O5-TiO2-SnO2 | 320 | >90 | ~67 |

| V-Ti-Cr-Al-P | 310 | - | >82 |

Data compiled from Vorobyev et al. (2018) and a study on V-Ti-O catalysts. ijcce.ac.irresearchgate.net

Cyclization Reactions for Heterocyclic Scaffolds (e.g., indolizines, pyridinones)

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic scaffolds.

Indolizines: The reaction of 2-(pyridin-2-yl)acetate derivatives with various coupling partners is a well-established method for the synthesis of indolizines. organic-chemistry.orgrsc.orgijettjournal.orgrsc.org For example, a catalyst and additive-free annulation of 2-pyridylacetates with ynals under molecular oxygen provides 3-acylated indolizines in very good yields. organic-chemistry.org Another approach involves the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins to give 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org While these examples focus on the 2-pyridyl isomer, the underlying reactivity of the activated methylene group suggests that similar cyclization strategies could be adapted for this compound to access related nitrogen-fused heterocycles.

Pyridinones: The synthesis of pyridinones can be achieved through various cyclization strategies. For instance, 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized from dehydroacetic acid and subsequently condensed with aldehydes to form various derivatives. researchgate.netnih.gov While not directly starting from this compound, these methods illustrate the general principles of constructing the pyridinone ring system. More relevant to the current context, the reaction of 4-pyranones with primary amines can yield 1-alkyl-4-pyridones. stackexchange.com Given that the carbonyl group of this compound can be a precursor to various functionalities, it is conceivable that it could be elaborated into a substrate suitable for pyridinone-forming cyclizations.

Derivatization for Enhanced Analytical and Biological Studies

Analytical Studies: For the analysis of carboxylic acids like 4-pyridylacetic acid (the hydrolyzed form of the methyl ester) by techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), derivatization is often employed to improve chromatographic retention and ionization efficiency. nih.gov A variety of derivatizing reagents are available that target the carboxylic acid functional group. nih.govresearchgate.net For instance, reagents like 4-bromo-N-methylbenzylamine can be used to convert carboxylic acids into derivatives that are more amenable to positive electrospray ionization and exhibit favorable fragmentation patterns for tandem mass spectrometry. nih.gov This allows for sensitive and selective quantification of the analyte in complex biological matrices. nih.gov

Biological Studies: The derivatization of the this compound scaffold can lead to compounds with interesting biological activities. For example, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Although not directly derived from this compound, this study demonstrates how the pyridine core can be incorporated into more complex structures with therapeutic potential. Similarly, the synthesis and biological evaluation of N-methyl derivatives of norbelladine, which contains a substituted aromatic ring that can be conceptually related to the pyridine ring, have been reported to assess their impact on Alzheimer's disease-related enzymes. mdpi.com These examples underscore the utility of derivatization in exploring the biological potential of molecules containing a 4-substituted pyridine moiety.

Reaction Kinetics and Mechanisms Involving Methyl 4 Pyridylacetate

Hydrolysis Kinetics

Hydrolysis, the reaction with water, is a key degradation pathway for esters like Methyl 4-pyridylacetate. The kinetics of this process, particularly under alkaline conditions, have been a subject of study, often in comparison to analogous esters.

The rate of alkaline hydrolysis of esters is significantly influenced by the solvent system. Studies on related compounds, such as methyl nicotinate (B505614), in binary solvent mixtures like dioxane-water, reveal that the reaction rate decreases as the proportion of the organic co-solvent (dioxane) increases. This phenomenon is attributed to the destabilization of the polar transition state in less polar media and changes in the solvation of the reacting ions.

For instance, the alkali-catalyzed hydrolysis of methyl nicotinate was studied in various dioxane-water compositions at different temperatures. ijitce.org The general trend observed is a decrease in the rate constant with an increasing percentage of dioxane. This is because the formation of the negatively charged transition state is less favored in a solvent of lower dielectric constant. A similar behavior is anticipated for this compound due to its structural similarities.

Interactive Data Table: Effect of Solvent Composition on Alkaline Hydrolysis Rate Constant for a Pyridyl-ester Analogue (Methyl Nicotinate) Data is illustrative based on trends described in cited literature for analogous compounds.

Solvent effects on reactivity are often discussed in terms of the solvation of the transition state versus the reactants. rsc.org For the alkaline hydrolysis of esters, the transition state is an anion with a dispersed charge. Water is a better solvating agent for this charged species than dioxane. Therefore, as the water content in the mixture decreases, the transition state is less stabilized, leading to a higher activation energy and a slower reaction rate. ijitce.orgrsc.org

The alkaline hydrolysis of esters is mechanistically a second-order reaction, being first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion. chemrxiv.org However, when the concentration of the hydroxide ion is kept in large excess compared to the ester concentration, its concentration remains effectively constant throughout the reaction. chemrxiv.orgdoubtnut.com Under these conditions, the reaction follows pseudo-first-order kinetics, where the observed rate is dependent only on the concentration of the ester. chemrxiv.orgdoubtnut.comdoubtnut.com

The rate law can be expressed as: Rate = k[Ester][OH⁻]

Under pseudo-first-order conditions ([OH⁻] is constant): Rate = k_obs[Ester], where k_obs = k[OH⁻]

This approach simplifies kinetic analysis, allowing the determination of the pseudo-first-order rate constant (k_obs) from the slope of a plot of the natural logarithm of the ester concentration versus time. chemrxiv.org This methodology has been widely applied to the hydrolysis of various esters, including simple ones like methyl acetate (B1210297), and is applicable to this compound. doubtnut.comaskfilo.com

Catalytic Reaction Kinetics

The pyridine (B92270) ring in this compound introduces interesting catalytic possibilities and is susceptible to electronic influences that can alter reaction rates.

Substituents on the pyridine ring can significantly affect the rate of hydrolysis of the ester function by altering the electronic properties of the molecule. Electron-withdrawing groups on the pyridine ring are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate.

Studies on the alkaline hydrolysis of methyl methoxypyridinecarboxylates have demonstrated these electronic interactions. For example, the position of a methoxy (B1213986) group (an electron-donating group) on the pyridine ring relative to the ester group was found to significantly influence the hydrolysis rate compared to predictions based on simple additive effects. rsc.org This is interpreted in terms of electronic interactions between the substituent and the ring nitrogen, which in turn affects the reactivity of the ester group. rsc.org Similarly, in the conversion of 4-methoxypyridine (B45360) derivatives, electron-withdrawing groups on the pyridine ring were found to favor the reaction. researchgate.net These findings underscore the importance of the electronic nature of substituents on the pyridine ring in controlling the reactivity of this compound.

Interactive Data Table: Illustrative Relative Hydrolysis Rates for Substituted Pyridyl Esters This table illustrates the expected trend based on electronic effects of substituents.

The rate of chemical reactions, including the hydrolysis of this compound, is highly dependent on temperature. An increase in temperature generally leads to a significant increase in the reaction rate constant. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and the absolute temperature. Experimental studies on the hydrolysis of methyl acetate at different temperatures have confirmed that the rate constant increases with increasing temperature. scribd.com A similar positive correlation is expected for the hydrolysis of this compound. researchgate.net

The concentration of reactants also plays a crucial role. As established under the principles of pseudo-first-order kinetics, while the reaction rate is directly proportional to the ester concentration, the observed rate constant (k_obs) is directly proportional to the concentration of the catalyst (e.g., hydroxide ions) when it is in large excess.

Mechanistic Investigations of Chemical Transformations

The mechanism of ester hydrolysis typically proceeds through a nucleophilic acyl substitution pathway. In alkaline hydrolysis, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and a methanol (B129727) molecule.

Proton Transfer Mechanisms

Proton transfer is a fundamental step in many chemical reactions, including the hydrolysis of esters like this compound. The pyridine ring, with its basic nitrogen atom, plays a significant role in these mechanisms.

In the context of ester hydrolysis, proton transfer can occur at two key sites: the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. The protonation of the pyridine nitrogen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, protonation of the carbonyl oxygen also activates the ester for hydrolysis.

Theoretical studies on pyridine and its derivatives in aqueous environments have shown that the protonation of the pyridine nitrogen is a facile process, often mediated by a small number of water molecules. These studies suggest that a concerted proton transfer mechanism, involving a hydrogen-bonded network of water molecules, is a likely pathway.

Transition State Analysis in Catalyzed Reactions

The hydrolysis of esters is a classic example of a reaction that can be catalyzed by both acids and bases. The analysis of the transition state in these catalyzed reactions provides a deeper understanding of the reaction pathway and the factors that influence the reaction rate. A common tool for this analysis is the Hammett equation, which relates the reaction rate to the electronic properties of substituents.

For the alkaline hydrolysis of esters, the reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of the transition state leading to this intermediate is influenced by the electronic nature of the substituents on the aromatic ring.

While a specific Hammett plot for the hydrolysis of a series of substituted methyl 4-pyridylacetates is not available, data from the alkaline hydrolysis of substituted methyl pyridinecarboxylates can offer a qualitative understanding. In these systems, electron-withdrawing groups on the pyridine ring are expected to stabilize the negatively charged transition state, thereby increasing the rate of hydrolysis. This would result in a positive rho (ρ) value in the Hammett plot. For instance, the hydrolysis of ethyl benzoates shows a positive ρ value, indicating that electron-withdrawing substituents accelerate the reaction.

The general mechanism for the base-catalyzed hydrolysis of an ester involves the formation of a tetrahedral intermediate. The transition state for this step is characterized by a partial negative charge on the carbonyl oxygen and a partial bond between the carbonyl carbon and the incoming nucleophile.

Computational studies on related systems, such as the hydrolysis of other esters, have been employed to model the geometry and energy of the transition state. These studies can provide valuable information on bond lengths, bond angles, and charge distribution in the transition state, further elucidating the reaction mechanism.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a kinetic study of the alkaline hydrolysis of substituted methyl 4-pyridylacetates, which would be used to construct a Hammett plot.

Hypothetical Kinetic Data for Alkaline Hydrolysis of Substituted Methyl 4-pyridylacetates

| Substituent (X) | Hammett Substituent Constant (σ) | Rate Constant (k, M⁻¹s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -NO₂ | 0.78 | - | - |

| -CN | 0.66 | - | - |

| -Br | 0.23 | - | - |

| -H | 0.00 | - | - |

| -CH₃ | -0.17 | - | - |

| -OCH₃ | -0.27 | - | - |

This table is for illustrative purposes only, as direct experimental data for this compound and its substituted derivatives were not found in the reviewed literature.

Biological and Medicinal Chemistry Research Applications of Methyl 4 Pyridylacetate Analogues

Enzyme Inhibition Studies

Analogues of methyl 4-pyridylacetate have been a subject of interest in enzyme inhibition studies, particularly targeting enzymes involved in critical physiological pathways. Their structural framework allows for modifications that can lead to potent and selective inhibition of specific enzymes.

Cytochrome P450 Enzymes (Aromatase and Lyase)

A significant area of research has been the inhibition of cytochrome P450 enzymes, specifically aromatase (CYP19A1) and 17α-hydroxylase/17,20-lyase (CYP17A1). Both enzymes are crucial in the biosynthesis of steroid hormones. Aromatase is responsible for the conversion of androgens to estrogens, making it a key target in the treatment of hormone-dependent breast cancer. CYP17A1 is involved in the production of androgens, and its inhibition is a therapeutic strategy for prostate cancer.

The inhibitory activity of pyridylacetic acid derivatives against aromatase and lyase is significantly influenced by their chemical structure. The esterification of the carboxylic acid group of 4-pyridylacetic acid with various alcohols has been a key strategy in developing potent inhibitors. The nature of the ester group plays a crucial role in determining the potency and selectivity of these compounds.

Research has shown that bulky and lipophilic ester groups tend to enhance inhibitory activity. For instance, esters derived from cyclic alcohols, such as cyclohexyl and adamantyl, have demonstrated potent inhibition of both aromatase and lyase. The orientation of substituents on these cyclic systems also impacts activity.

Key SAR findings for pyridylacetic acid derivatives as cytochrome P450 inhibitors are summarized in the table below.

| Modification | Effect on Aromatase Inhibition | Effect on Lyase Inhibition |

| Bulky/Lipophilic Ester Group | Increased potency | Increased potency |

| Cyclohexyl Ester | Potent inhibitor | Potent inhibitor |

| Adamantyl Ester | Potent inhibitor | Potent inhibitor |

| α-Methylation of Acetic Acid | Decreased potency | Increased potency |

To understand the structural basis for the observed inhibitory activities and to guide the design of more potent and selective inhibitors, molecular modeling studies have been employed. These studies have provided insights into how pyridylacetic acid derivatives bind to the active sites of aromatase and lyase.

The models suggest that the pyridine (B92270) nitrogen of the inhibitor coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme, a common feature for many non-steroidal inhibitors. The ester portion of the molecule is believed to occupy the substrate-binding pocket, and its size and shape are critical for a snug fit and effective inhibition.

For instance, molecular modeling has helped to explain the differential effects of α-methylation on aromatase and lyase inhibition. The introduction of a methyl group at the α-position of the acetic acid moiety was found to be well-tolerated by the active site of lyase, potentially leading to a more favorable binding conformation. In contrast, the same modification resulted in a steric clash within the more constrained active site of aromatase, leading to reduced inhibitory potency.

Anticancer Research

The anticancer potential of pyridine derivatives, including those related to 4-pyridylacetic acid, has been an active area of investigation. The research extends beyond enzyme inhibition to include other mechanisms of anticancer activity. While specific studies on this compound analogues are part of a broader exploration, the general findings for this class of compounds are promising.

N-heteroaryl acetic acid salts, a class of compounds that includes derivatives of pyridylacetic acid, have been evaluated for their anticancer activity against breast cancer cell lines. In these studies, certain derivatives have demonstrated cytotoxic effects and the ability to induce apoptosis. For example, a study on N-heteroaryl acetic acid salts showed that a 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide compound exhibited a low IC50 value, indicating potent anticancer activity. This compound was also found to be an effective inhibitor of histone deacetylase (HDAC), an enzyme often dysregulated in cancer.

Furthermore, research into 1,4-dihydropyridines (1,4-DHPs), which can be synthesized from precursors related to pyridylacetic acid, has shown that some of these compounds exhibit anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The structure of the 1,4-DHP ring and the nature of the substituents play a significant role in their cytotoxic effects.

The table below summarizes the anticancer activity of some pyridine derivatives.

| Compound Class | Cancer Cell Line | Observed Effect |

| N-heteroaryl acetic acid salts | Breast Cancer | Cytotoxicity, Apoptosis induction, HDAC inhibition |

| 1,4-Dihydropyridines | HeLa, MCF-7 | Reduced cell viability |

Antitubercular Drug Precursors

Pyridine-containing compounds have long been a cornerstone in the development of antitubercular drugs. This compound and its analogues can serve as versatile precursors for the synthesis of more complex molecules with potential activity against Mycobacterium tuberculosis.

The synthesis of various pyridine derivatives with antitubercular properties often involves the modification of a pyridine core structure. For instance, pyridyl chalcones have been synthesized and evaluated for their growth inhibitory activity against Mycobacterium tuberculosis. The synthesis of these chalcones can start from pyridine-containing building blocks, and this compound could potentially be a starting material for creating such structures through various chemical transformations.

Additionally, the carboxamide derivatives of pyridine have been investigated as antitubercular agents. The synthesis of these compounds often involves the reaction of a pyridine carboxylic acid or its ester derivative with an appropriate amine. This highlights the potential of this compound as a key intermediate in the synthesis of novel antitubercular candidates.

Pharmacokinetic Property Enhancement through Derivatization

The modification of a lead compound through derivatization is a common strategy in medicinal chemistry to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While specific research on the derivatization of this compound for the explicit purpose of pharmacokinetic enhancement is not extensively documented, the principles of medicinal chemistry suggest several potential avenues.

For instance, the ester group of this compound can be modified to alter its lipophilicity, which in turn can influence its absorption and distribution in the body. Converting the methyl ester to other esters with varying alkyl chain lengths or incorporating polar functional groups could modulate its solubility and permeability.

Furthermore, derivatization can be used to create prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The ester group of this compound could be designed to be cleaved by specific enzymes in the body, releasing the active 4-pyridylacetic acid or another active metabolite at the target site.

While direct studies on enhancing the pharmacokinetics of this compound analogues are limited, the pharmacokinetic profile of the related compound, 2-pyridylacetic acid (a major metabolite of the drug betahistine), has been studied. This research provides a basis for understanding how pyridylacetic acid derivatives are processed in the body and could inform the design of future analogues with improved pharmacokinetic profiles. researchgate.net

Enzymatic Kinetic Resolution of this compound Esters

Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, leaving the other unreacted. While specific studies on the enzymatic kinetic resolution of this compound are not extensively detailed in publicly available literature, the principles of this methodology are well-established for structurally related esters.

Lipases are frequently the enzymes of choice for the resolution of racemic esters through hydrolysis or transesterification. nih.govnih.gov In a typical hydrolytic resolution, a racemic mixture of an ester is treated with a lipase (B570770) in an aqueous environment. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. For instance, lipases from Pseudomonas and Aspergillus niger have demonstrated high enantioselectivity in the resolution of various racemic carboxylic acids and their esters. nih.govnih.gov

The efficiency and stereoselectivity of such resolutions are influenced by several factors, including the choice of enzyme, solvent, temperature, and the structure of the ester itself. For example, in the resolution of 2-phenoxypropanoic acids, Aspergillus niger lipase showed high enantioselectivity, and the outcome was significantly affected by the alcohol used as a nucleophile in transesterification, the organic solvent, and the reaction temperature. nih.gov

A hypothetical enzymatic kinetic resolution of racemic α-substituted this compound esters could proceed as depicted in the following scheme:

Table 1: Hypothetical Enzymatic Kinetic Resolution of an α-Substituted this compound Analogue

| Step | Description |

| Starting Material | Racemic (R/S)-α-substituted this compound |

| Enzyme | Lipase (e.g., from Candida antarctica, Pseudomonas sp.) |

| Reaction | Enantioselective hydrolysis |

| Products | (S)-α-substituted 4-pyridylacetic acid and unreacted (R)-α-substituted this compound |

| Separation | Standard chromatographic or extraction techniques |

This process would yield one enantiomer as the carboxylic acid and the other as the unreacted ester, both in high enantiomeric purity. Dynamic kinetic resolution (DKR) is an advancement of this method that combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

Drug Discovery and Development

The 4-pyridylacetic acid scaffold and its derivatives are of considerable interest in drug discovery due to the properties of the pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and interactions with biological targets.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.govwikipedia.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

The pyridine moiety is a common constituent of fragment libraries due to its ability to form favorable interactions with protein targets. nih.gov For example, a 3-pyridyl group was identified as a key interacting fragment in the development of inhibitors for β-secretase (BACE-1), a target in Alzheimer's disease. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of endogenous ligands. The versatility of the pyridine ring allows for synthetic modifications at various positions to explore different regions of a binding pocket and improve affinity and selectivity.

Biomolecular mimetics are molecules designed to replicate the structure and/or function of natural biomolecules, such as peptides. The incorporation of non-proteinogenic amino acids, including those with pyridyl side chains like pyridylalanine, is a common strategy to create peptide mimetics with enhanced properties. nbinno.com These modified peptides can exhibit improved stability against enzymatic degradation, better bioavailability, and altered target affinity. nbinno.com

The pyridine ring in a this compound analogue can mimic the side chains of natural amino acids like histidine, which also contains a nitrogen-containing aromatic ring. The basic nitrogen of the pyridine can participate in hydrogen bonding or metal coordination, similar to histidine residues in proteins. nbinno.com This mimicry can be exploited to design molecules that interact with protein surfaces or active sites in a manner similar to natural peptides. For instance, pyridinone derivatives have been explored as formyl peptide receptor (FPR) agonists, mimicking the action of endogenous peptide ligands. mdpi.com

Protein kinases are a major class of drug targets, particularly in oncology. A large number of kinase inhibitors are designed to be competitive with ATP, binding in the adenine-binding pocket of the kinase domain. A critical interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. nih.gov

The pyridine scaffold is a well-established and highly effective hinge-binding motif. researchgate.net The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide NH groups of the hinge residues. nih.gov This interaction anchors the inhibitor in the ATP-binding site.

Numerous kinase inhibitors incorporating a pyridine ring have been developed. For instance, a series of potent and selective PI3Kβ inhibitors were developed where a pyridine group served as the hinge binder. nih.gov In another example, imidazo[4,5-b]pyridine derivatives were discovered as potent inhibitors of Aurora kinases. nih.gov The pyrazolopyridine scaffold, an isostere of purine, also effectively utilizes its pyridine nitrogen for hinge binding and has led to the development of approved anti-cancer drugs. nih.gov The ability of the 4-pyridylacetic acid moiety to present a pyridine nitrogen in a spatially defined manner makes its analogues attractive candidates for the design of novel kinase inhibitors.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of Methyl 4-pyridylacetate by providing detailed information about the chemical environment of each nucleus.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of chemical shifts for the hydrogen and carbon atoms within this compound. The electron-withdrawing nature of the nitrogen atom and the ester group significantly influences the electronic environment of the pyridine (B92270) ring and the acetate (B1210297) moiety.

In the ¹H NMR spectrum, the protons on the pyridine ring typically appear as distinct doublets in the aromatic region. The protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded and thus appear at the highest chemical shift (downfield), while the protons meta to the nitrogen (H-3 and H-5) appear at a slightly lower chemical shift (upfield). The methylene (B1212753) protons (-CH₂-) of the acetate group would present as a singlet, with its chemical shift influenced by the adjacent ester and pyridine groups. The methyl protons (-OCH₃) of the ester also appear as a sharp singlet, typically in the range of 3.7-3.8 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring show distinct resonances. The carbon atoms adjacent to the nitrogen (C-2 and C-6) are significantly deshielded. The quaternary carbon (C-4) to which the acetate group is attached also has a characteristic chemical shift. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears far downfield, typically above 170 ppm. The methylene carbon (-CH₂-) and the methoxy (B1213986) carbon (-OCH₃) have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and can vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 8.5 - 8.7 | - |

| H-3, H-5 | 7.2 - 7.4 | - |

| -CH₂- | ~3.7 | ~40 |

| -OCH₃ | ~3.7 | ~52 |

| C-2, C-6 | - | ~150 |

| C-3, C-5 | - | ~124 |

| C-4 | - | ~147 |

| C=O | - | ~171 |

Solid-State NMR for Hydrogen Bonding Analysis

Solid-state NMR (ssNMR) is a powerful technique for investigating intermolecular interactions, such as hydrogen bonding, in the crystalline state of a compound. For this compound, ssNMR could be employed to study potential hydrogen bonds involving the pyridine nitrogen atom. In the solid state, the nitrogen atom can act as a hydrogen bond acceptor, interacting with acidic protons from neighboring molecules or solvent molecules if present in the crystal lattice.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the local environment. By analyzing the chemical shift anisotropy and observing changes in the chemical shifts upon the formation of hydrogen bonds, the strength and geometry of these interactions can be inferred. For instance, the ¹⁵N chemical shift of the pyridine nitrogen would be expected to change significantly upon hydrogen bond formation, providing a direct probe of this interaction. Such studies are crucial for understanding the crystal packing and polymorphism of the compound.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. For this compound, these spectra are characterized by specific bands corresponding to the pyridine ring and the methyl acetate group.

Key vibrational modes include:

C=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group are usually found in the 1100-1300 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. Ring breathing modes can also be observed.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups appear in the 2850-3000 cm⁻¹ range. Aromatic C-H bending vibrations give rise to bands in the fingerprint region below 900 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the C=C bonds of the pyridine ring often produce strong Raman signals. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities, aiding in the precise assignment of the experimental IR and Raman bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is dominated by transitions associated with the aromatic pyridine ring.

Absorption Spectra and Electronic Transitions

The pyridine ring in this compound is a chromophore that gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are:

π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands. For the pyridine ring, these transitions usually occur below 280 nm. The substitution of the acetate group on the ring can cause a slight shift (either bathochromic or hypsochromic) in the absorption maximum (λmax) compared to unsubstituted pyridine.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. These are lower in energy and result in a weaker absorption band at a longer wavelength, often observed as a shoulder on the more intense π → π* band.

The ester carbonyl group also contains n and π electrons and can undergo n → π* and π → π* transitions. However, these are often obscured by the more intense absorptions of the aromatic ring. The solvent used for the measurement can also influence the position and intensity of the absorption bands due to solute-solvent interactions.

Dual Fluorescence Phenomena

Dual fluorescence is a phenomenon where a molecule exhibits two distinct fluorescence emission bands, typically arising from two different excited states. This is often observed in molecules that can undergo intramolecular charge transfer (ICT) upon photoexcitation.

For a molecule like this compound, it is conceivable that upon excitation, an ICT state could form where electron density is transferred from the acetate group to the electron-deficient pyridine ring, or vice-versa depending on the specific electronic structure. If both the locally excited (LE) state and the ICT state are emissive, dual fluorescence could be observed. The emission from the LE state would be at a shorter wavelength (higher energy), while the emission from the more stabilized ICT state would be red-shifted to a longer wavelength (lower energy). The relative intensity of these two bands is often highly dependent on the polarity of the solvent, with polar solvents typically stabilizing the ICT state and enhancing the long-wavelength emission band. While plausible, the observation of dual fluorescence in this compound would require specific experimental investigation under various conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their ionized forms. For this compound, which has a monoisotopic mass of 151.063329 Da, mass spectrometry provides characteristic data based on its fragmentation patterns. chemspider.com

In typical electron ionization (EI) mass spectrometry, the molecule first loses an electron to form the molecular ion (M⁺•) at m/z 151. Due to the stable aromatic pyridine ring, this molecular ion peak is expected to be reasonably intense. libretexts.org The subsequent fragmentation is driven by the cleavage of bonds, particularly those adjacent to functional groups, to form stable cations. chemguide.co.uklibretexts.org

Key fragmentation pathways for this compound include:

Alpha-cleavage: The bond between the carbonyl carbon and the CH₂ group can break, leading to the loss of the carbomethoxy radical (•COOCH₃). This is a common pathway for esters and results in the formation of a stable pyridylmethyl cation at m/z 92 . This fragment is often the base peak due to the stability of the cation.

Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of a methoxy radical (•OCH₃). libretexts.org This produces an acylium ion at m/z 120 .

McLafferty Rearrangement: While less common for this specific structure due to the lack of a suitable gamma-hydrogen on an alkyl chain, rearrangement reactions are a possibility in ester fragmentation. wikipedia.org

The predicted fragmentation pattern provides a unique fingerprint for the identification of this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 151 | [C₈H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₇H₆NO]⁺ | [M - •OCH₃]⁺ |

| 92 | [C₆H₆N]⁺ | [M - •COOCH₃]⁺ |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties of this compound at the molecular level. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to predict its geometric, electronic, and thermodynamic properties with high accuracy.

DFT is a computational method that models the electronic structure of molecules to determine their properties. nih.gov For organic molecules like this compound, the B3LYP hybrid functional is commonly paired with Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) to provide a reliable balance between accuracy and computational cost. reddit.comscirp.org

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. psicode.org This process calculates the forces on each atom and adjusts their positions until a stable structure, or energy minimum, on the potential energy surface is located. The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound. These theoretical structural parameters can be compared with experimental data from crystallographic studies to validate the computational model. nih.gov

| Structural Parameter | Description |

|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C=O, C-O, C-N). |

| Bond Angles (°) | Calculated angles between three connected atoms (e.g., O=C-O, C-C-N). |

| Dihedral Angles (°) | Torsion angles defining the rotation around bonds, indicating molecular conformation. |

| Point Group | Symmetry classification of the optimized structure. |

Analysis of the electronic structure provides deep insights into the molecule's reactivity and spectroscopic properties. A key aspect of this is the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. libretexts.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.netuni-muenchen.de For this compound, the most negative potential is expected around the pyridine nitrogen and the carbonyl oxygen, identifying them as primary sites for interaction with electrophiles.

| Electronic Property | Significance |

|---|---|

| HOMO Energy (eV) | Indicates electron-donating capability; related to ionization potential. |

| LUMO Energy (eV) | Indicates electron-accepting capability; related to electron affinity. |

| HOMO-LUMO Gap (eV) | Correlates with chemical reactivity, polarizability, and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. |

DFT calculations are highly effective for determining the gas-phase acidity and basicity of molecules. The Proton Affinity (PA) is defined as the negative of the enthalpy change for the protonation of a molecule, indicating its basicity. For this compound, the most basic site is the lone pair of electrons on the pyridine nitrogen atom. The PA can be calculated by finding the difference between the total enthalpy of the protonated molecule (pyridinium ion) and the sum of the enthalpies of the neutral molecule and a proton. researchgate.net

Conversely, the Deprotonation Enthalpy (DE) measures the molecule's acidity and is the enthalpy change required to remove a proton. The most acidic protons in this compound are those on the methylene (CH₂) group, made acidic by the adjacent electron-withdrawing pyridine ring and carbonyl group. The substituent on the pyridine ring influences these values; electron-donating groups typically increase the PA, while electron-withdrawing groups decrease it. researchgate.netias.ac.inresearcher.life

| Thermodynamic Quantity | Definition |

|---|---|

| Proton Affinity (PA) | -ΔH for the reaction: Molecule + H⁺ → [Molecule-H]⁺ |

| Gas-Phase Basicity (GB) | -ΔG for the reaction: Molecule + H⁺ → [Molecule-H]⁺ |

| Deprotonation Enthalpy (DE) | ΔH for the reaction: Molecule → [Molecule-H]⁻ + H⁺ |

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is used to simulate its ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.comfaccts.de This method calculates the energies of electronic excited states and the probabilities of transitions from the ground state to these excited states upon absorption of photons. psicode.org

The calculations yield the maximum absorption wavelengths (λₘₐₓ), excitation energies, and oscillator strengths (f), which are proportional to the intensity of the absorption bands. researchgate.net Analysis of the molecular orbitals involved in each transition allows for their characterization, for example, as π → π* or n → π* transitions. researchgate.netrsc.org For aromatic systems like this, the spectrum is typically dominated by intense π → π* transitions. researchgate.net To improve accuracy, these calculations often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate experimental conditions. rsc.orgrsc.org

| Calculated Parameter | Description |

|---|---|

| Excitation Wavelength (λ, nm) | The wavelength of light absorbed for a specific electronic transition. |

| Excitation Energy (eV) | The energy difference between the ground and excited state. |

| Oscillator Strength (f) | A dimensionless quantity indicating the theoretical intensity of an absorption band. |

| Transition Character | The nature of the electronic transition (e.g., HOMO→LUMO, π→π*). |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov These studies are crucial in drug discovery and medicinal chemistry for elucidating binding modes, predicting binding affinities, and understanding the structural basis of a compound's activity.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related pyridine carboxylic acid derivatives. dovepress.com In a typical docking simulation, the three-dimensional structure of this compound would be computationally placed into the active site of a target protein. The software then explores various possible conformations and orientations of the ligand, calculating the most energetically favorable binding pose.

The key interactions governing the binding of this compound would likely involve:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. pnas.org The carbonyl oxygen of the ester group is also a potential hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein's active site, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group of the ester and the methylene group provide hydrophobic character, allowing for favorable interactions with nonpolar pockets within the active site.

These interactions are fundamental to the binding of many pyridine-based inhibitors to their respective enzymes. dovepress.commdpi.com For instance, in studies of pyridine carboxamide derivatives as urease inhibitors, the pyridine nitrogen and amide groups were crucial for coordinating with the enzyme's active site. mdpi.com Similarly, docking studies of nicotinic acid derivatives have highlighted the importance of the carboxylic acid moiety (related to the ester in this compound) in binding to the active site of enzymes like carbonic anhydrase. dovepress.com

The results of such a hypothetical docking study could be summarized as follows:

| Interaction Type | Potential Interacting Residues (Examples) | Moiety of this compound Involved |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine | Pyridine Nitrogen, Carbonyl Oxygen |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Pyridine Ring |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Methyl group, Methylene bridge |

Such computational analyses provide valuable insights that can guide the synthesis of more potent and selective analogs.

Quantum Chemical Computations

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. mdpi.comnih.gov These calculations provide detailed information about molecular orbitals, charge distribution, and vibrational modes.

Key parameters that would be determined from such computations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the pyridine nitrogen and the carbonyl oxygen would be expected to be electron-rich (negative potential), while the hydrogen atoms would be in electron-poor regions (positive potential).

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific molecular vibrations.

Based on DFT studies of similar pyridine derivatives, the following table presents hypothetical, yet representative, quantum chemical data for this compound, calculated at a common level of theory (e.g., B3LYP/6-311G(d,p)). nih.govnih.gov

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity of the molecule |

These theoretical calculations offer a molecular-level understanding of the properties of this compound, complementing experimental findings and providing predictive insights into its behavior.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry

The synthesis of Methyl 4-pyridylacetate is poised for significant advancements through the adoption of novel and sustainable chemical practices. Traditional synthetic methods are being challenged by greener alternatives that prioritize efficiency, safety, and environmental responsibility.

One promising area is the development of catalytic systems that operate under milder conditions. Research into magnetically recoverable catalysts and solid acid catalysts like zeolites shows potential for producing pyridine (B92270) derivatives with greater ease of product separation and catalyst recycling. rsc.orgrsc.org For instance, the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolites has been demonstrated for pyridine synthesis, offering a sustainable pathway that could be adapted for this compound. rsc.org

The principles of green chemistry are also being applied through the use of environmentally benign solvents and catalysts. Ionic liquids are being explored as both solvents and catalysts, which can enhance reaction rates and selectivity in the synthesis of pyridine rings while being recyclable. benthamscience.com Furthermore, the use of agro-waste-based catalysts presents an inexpensive and eco-friendly option for related organic transformations. nih.gov A three-component synthesis approach for pyridylacetic acid derivatives, which involves the dual reactivity of Meldrum's acid derivatives, offers a convenient and simple route to this class of compounds. nih.gov

Continuous flow chemistry represents a paradigm shift from traditional batch processing. europa.eu By utilizing packed-bed microreactors, flow synthesis allows for enhanced heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety, particularly for exothermic reactions. europa.eunih.gov This methodology has been successfully applied to the synthesis of various pyridine derivatives and offers a scalable and efficient platform for the production of this compound. nih.govresearchgate.netrsc.org

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Sustainable Catalysis | Use of renewable feedstocks (e.g., glycerol) and recyclable catalysts (e.g., zeolites, magnetic nanoparticles). | Reduced environmental impact, lower cost, alignment with green chemistry principles. | rsc.orgrsc.org |

| Ionic Liquids | Employing ionic liquids as green solvent and catalyst systems in multicomponent reactions. | Improved efficiency, higher yields, enhanced selectivity, and catalyst recyclability. | benthamscience.com |

| Flow Chemistry | Continuous synthesis in microreactors or packed-bed columns. | Increased safety, shorter reaction times, higher purity, and easier scalability. | europa.eunih.gov |

| Multicomponent Reactions | A one-pot reaction combining three or more starting materials to form the final product. | High atom economy, simplified procedures, and reduced waste generation. | nih.gov |

Exploration of New Biological Targets

The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs for a wide array of diseases. colab.ws This prevalence suggests that this compound and its derivatives are promising candidates for the exploration of new biological targets. The structural features of the pyridine ring, such as its aromaticity and ability to form hydrogen bonds, make it a versatile pharmacophore. nih.gov

Derivatives of pyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. colab.wsnih.gov The pyridylacetic acid moiety, in particular, is a known reactive intermediate and a metabolite of naturally occurring alkaloids like myosmine. foodb.catargetmol.com This existing biological footprint provides a strong rationale for investigating this compound against a variety of cellular targets.

Future research could focus on screening this compound against enzyme families that are frequently targeted by pyridine-containing drugs. These could include kinases, proteases, and metabolic enzymes. Given the anti-inflammatory and anticancer activities of related compounds, exploring targets within inflammatory pathways (e.g., cyclooxygenases) and cancer signaling pathways (e.g., receptor tyrosine kinases) would be a logical starting point. Furthermore, the antimicrobial potential could be investigated by targeting essential bacterial or fungal enzymes. nih.gov

| Potential Biological Target Class | Rationale for Exploration | Therapeutic Area | Reference |

|---|---|---|---|

| Enzyme Inhibitors (e.g., Kinases, Proteases) | Pyridine derivatives are common scaffolds in enzyme-inhibiting drugs. The carboxylic acid group can coordinate with metal ions in active sites. | Oncology, Inflammation, Infectious Disease | nih.gov |

| Ion Channels (e.g., TRP Channels) | Pyridine carboxylic acid derivatives have been patented as inhibitors of TRPC6 ion channels. | Pain, Cardiac Conditions, Renal Disease | nih.gov |

| Antimicrobial Targets | Many pyridine-based compounds exhibit antibacterial and antifungal properties. | Infectious Disease | nih.gov |

| Metabolic Pathway Modulation | 3-Pyridylacetic acid is a known metabolite, suggesting interaction with metabolic enzymes. | Metabolic Disorders | foodb.ca |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound relies on the application of advanced spectroscopic techniques. While standard methods provide basic characterization, more sophisticated approaches can offer deeper insights into its conformational dynamics, electronic structure, and intermolecular interactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the molecule. tandfonline.com These techniques are crucial for verifying the isomeric purity, particularly distinguishing the 4-pyridyl isomer from the 2- and 3-pyridyl isomers.

Mass Spectrometry (MS) is another vital tool. High-resolution mass spectrometry (HRMS) provides precise mass measurements to confirm the elemental composition. nih.gov Advanced fragmentation techniques, such as tandem mass spectrometry (MS/MS), can be used to elucidate the fragmentation pathways of the molecule, which is valuable for structural confirmation and for identifying metabolites in biological studies. rsc.org

| Spectroscopic Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| High-Resolution NMR (¹H, ¹³C, 2D) | Precise chemical shifts, coupling constants, and atomic connectivity. | Unambiguous structure elucidation and confirmation of isomeric purity. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirmation of molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Structural verification and potential identification of metabolites or degradation products. |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups (C=O, C-O, pyridine ring). | Confirmation of functional groups and study of intermolecular interactions (e.g., hydrogen bonding). |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies provides a powerful approach to investigate molecules like this compound. Theoretical calculations can predict molecular properties, guide experimental design, and help interpret complex spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules. ias.ac.in DFT calculations can be used to optimize the geometry of this compound, predict its vibrational frequencies for comparison with experimental IR and Raman spectra, and calculate NMR chemical shifts. tandfonline.commostwiedzy.plnih.gov This correlation between calculated and experimental spectra provides a high degree of confidence in the structural assignment. nih.gov

Computational methods are also invaluable for studying reaction mechanisms and predicting reactivity. researchgate.net For example, DFT can be used to model the transition states of potential synthetic routes, helping to optimize reaction conditions for higher yields and selectivity. researchgate.net Furthermore, molecular docking and molecular dynamics simulations can predict how this compound might bind to potential biological targets, prioritizing compounds for experimental screening and guiding the design of more potent derivatives.

The integration of these methodologies creates a feedback loop where experimental results validate and refine computational models, while computational predictions suggest new avenues for experimental research. This combined approach accelerates the pace of discovery and deepens the fundamental understanding of the chemical and biological properties of this compound. rsc.org

| Computational Method | Predicted Properties | Corresponding Experimental Validation | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, NMR chemical shifts. | X-ray crystallography, IR/Raman spectroscopy, NMR spectroscopy. | tandfonline.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Visible absorption spectra. | UV-Visible spectroscopy. | tandfonline.com |

| Transition State Theory Calculations | Reaction energy barriers, kinetic parameters, and mechanistic pathways. | Kinetic studies of synthesis and reactivity. | researchgate.net |

| Molecular Docking/Dynamics | Binding affinity and mode of interaction with biological macromolecules. | In vitro enzyme inhibition assays, biophysical binding studies. |

Q & A

Q. How should researchers validate computational models predicting this compound’s physicochemical properties?

- Methodological Answer : Benchmark computational results (e.g., logP, pKa) against experimental data from peer-reviewed studies. Use high-level theory (e.g., CCSD(T)) for electronic structure calculations and validate with experimental spectroscopic data (e.g., NMR chemical shifts). Publish validation datasets in repositories like Zenodo .

Retrosynthesis Analysis